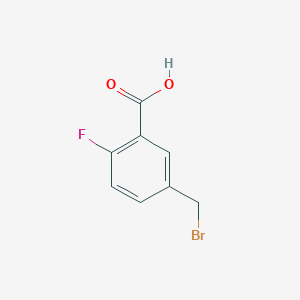
5-(Bromomethyl)-2-fluorobenzoic acid
Overview
Description
5-(Bromomethyl)-2-fluorobenzoic acid (5-BMFB) is a fluorinated carboxylic acid that has been widely studied due to its potential applications in a variety of areas. It has been used in a number of scientific research applications and is known to have biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
5-(Bromomethyl)-2-fluorobenzoic acid, a compound with notable applications in organic synthesis, has been the focus of various research studies. One study demonstrates the synthesis of related compounds through the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, showcasing the versatility of similar compounds in organic synthesis (Mongin & Schlosser, 1996). Additionally, research on the synthesis of benzoic acid derivatives, including those similar to this compound, highlights the role of these compounds in the development of new materials and their applications in molecular electrostatic potential calculation (Pramanik, Dey, & Mukherjee, 2019).
Pharmaceutical Applications
The research surrounding this compound and its derivatives also extends into the pharmaceutical industry. Studies have been conducted on the synthesis of compounds like 5-(Fluoroalkyl)isoxazole, starting from functionalized halogenoximes, which have potential applications in drug development (Chalyk et al., 2019). Additionally, derivatives of this compound have been used in the synthesis of radioligands for PET imaging, demonstrating the compound's utility in medical imaging and diagnostics (Gopinathan, Jin, & Rehder, 2009).
Environmental Applications
Interestingly, similar compounds to this compound have been evaluated for use as nonreactive tracers in soil and groundwater studies. Research in this area investigates the suitability of fluorinated derivatives of benzoic acid, such as difluorobenzoates, as tracers in environmental studies (Bowman & Gibbens, 1992) This application is crucial for understanding water movement in porous media and environmental monitoring.
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, it’s plausible that 5-(Bromomethyl)-2-fluorobenzoic acid could interact with various organic compounds in a similar manner.
Mode of Action
The mode of action of this compound is likely to involve the bromomethyl group. In Suzuki–Miyaura cross-coupling reactions, for example, a transition metal such as palladium can catalyze the formation of a carbon-carbon bond between the bromomethyl group and another organic compound . This process involves two key steps: oxidative addition, where the palladium donates electrons to form a new bond, and transmetalation, where an organic group is transferred from boron to palladium .
Biochemical Pathways
For instance, it could participate in carbon-carbon bond-forming reactions, which are fundamental to many biochemical processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In a synthetic chemistry context, for example, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals could affect the compound’s reactivity and stability. Additionally, the compound’s action could be influenced by its concentration and the presence of catalysts .
properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGODVJOLOLNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591791 | |
| Record name | 5-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773100-76-8 | |
| Record name | 5-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





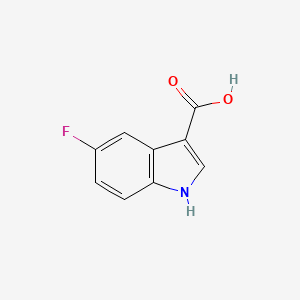

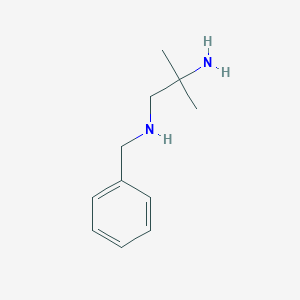





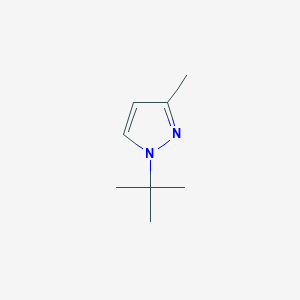

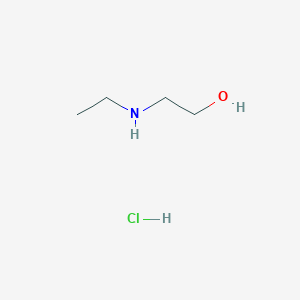
![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)